1,3-Adamantanediol dimethacrylate

Description

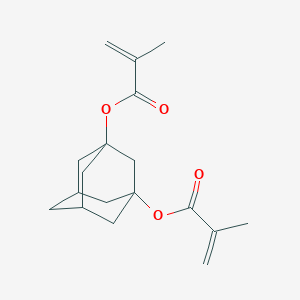

Structure

3D Structure

Properties

IUPAC Name |

[3-(2-methylprop-2-enoyloxy)-1-adamantyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-11(2)15(19)21-17-6-13-5-14(7-17)9-18(8-13,10-17)22-16(20)12(3)4/h13-14H,1,3,5-10H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZDPKCUTBVCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122066-43-7 | |

| Record name | 3-[(2-methylprop-2-enoyl)oxy]adamantan-1-yl 2-methylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,3-Adamantanediol Dimethacrylate

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Adamantanediol Dimethacrylate, a bifunctional monomer with significant potential in advanced materials and drug development. The rigid, diamondoid structure of the adamantane core imparts unique properties such as high thermal stability, chemical resistance, and defined stereochemistry, making its derivatives highly valuable for researchers, scientists, and professionals in drug development and materials science.[1][2]

Synthesis Pathway

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 1,3-Adamantanediol. The second stage is the esterification of the diol to yield the final dimethacrylate monomer.

Stage 1: Synthesis of 1,3-Adamantanediol

A highly efficient and scalable method for synthesizing 1,3-Adamantanediol proceeds via the hydrolysis of 1,3-dichloro adamantane.[3] This precursor is formed from 3-hydroxyadamantane-1-carboxylic acid through a chlorination and decarbonylation reaction using thionyl chloride.[3]

Stage 2: Synthesis of this compound

The final product is synthesized via a standard esterification reaction. 1,3-Adamantanediol is reacted with methacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.[4] Dichloromethane is a common solvent for this type of reaction.[5]

Data Presentation

Quantitative data for the precursor (1,3-Adamantanediol) and the final product are summarized below. Data for the final product are based on supplier information and theoretical values, as detailed characterization is not widely published.

Table 1: Physical and Chemical Properties

| Property | 1,3-Adamantanediol (Precursor) | This compound (Final Product) | Reference |

| CAS Number | 5001-18-3 | 122066-43-7 | [3][6] |

| Molecular Formula | C₁₀H₁₆O₂ | C₁₈H₂₄O₄ | [3][7] |

| Molecular Weight | 168.23 g/mol | 304.38 g/mol | [3][7] |

| Appearance | White solid/crystals | White crystal | [3][7] |

| Melting Point | 325 °C (decomposes) | Not available | [3] |

| Density | Not available | ~1.13 g/cm³ | [7] |

| Boiling Point | Not available | 374.5 °C (predicted) | [6] |

Table 2: Spectroscopic Data for 1,3-Adamantanediol (Precursor)

| Technique | Observed Peaks / Shifts | Reference |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 4.08 (s, 2H, -OH), 1.46 (p, 2H), 0.86 (d, 6H), 0.84 (s, 4H), 0.72 (t, 2H) | [3] |

| ¹³C NMR (151 MHz, DMSO-d₆) | δ 61.76, 44.31, 35.74, 26.91, 23.63 | [3] |

| FT-IR (KBr, cm⁻¹) | 3217 (O-H stretch), 2931, 2922, 2856 (C-H stretch) | [3] |

| GC-MS (m/z) | [M-H]⁺ calculated: 167.233; observed: 168.1 | [3] |

Table 3: Expected Spectroscopic Features for this compound

| Technique | Expected Characteristic Peaks / Shifts |

| ¹H NMR | δ ~6.1 and ~5.5 ppm (vinyl protons, =CH₂); δ ~1.9 ppm (methyl protons, -C(CH₃)=); Signals corresponding to the adamantane cage protons. |

| ¹³C NMR | δ ~166 ppm (ester carbonyl, C=O); δ ~136 ppm (quaternary vinyl carbon, -C(CH₃)=); δ ~126 ppm (terminal vinyl carbon, =CH₂); Signals for the adamantane core carbons. |

| FT-IR (cm⁻¹) | ~1720 (C=O stretch, ester); ~1635 (C=C stretch, vinyl); ~2920, 2850 (C-H stretch, adamantane); ~1160 (C-O stretch, ester). |

| MS (m/z) | Expected molecular ion peak [M]⁺ at ~304.38. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization are provided below. Standard laboratory safety procedures should be followed at all times.

Protocol for Synthesis of 1,3-Adamantanediol

This protocol is adapted from Hao et al., 2024.[3]

-

Reaction Setup: To a stainless-steel reactor lined with polytetrafluoroethylene, add 1,3-dichloro adamantane (100 g), triethylamine (86 mL), and water (1000 mL).

-

Reaction Conditions: Seal the reactor and pressurize with nitrogen to 0.5-0.6 MPa. Heat the mixture to 110-130 °C and maintain for 6 hours with stirring.

-

Workup: After cooling, concentrate the reaction solution to yield a solid residue.

-

Purification: Add tetrahydrofuran or methanol (400 mL) to dissolve the solid. Separate the solid and liquid phases by filtration. The filtrate is collected and concentrated to give the final product, 1,3-adamantanediol, as a white solid.

-

Yield: Isolated yields of up to 95% with >99% purity have been reported.[3]

Proposed Protocol for Synthesis of this compound

This proposed protocol is based on standard esterification methods for adamantane-based alcohols.[4]

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-Adamantanediol (1 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add methacryloyl chloride (2.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization Workflow

Standard analytical techniques are used to confirm the structure and purity of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the ester carbonyl (C=O) and vinyl (C=C) groups.

-

Mass Spectrometry (MS): MS is employed to determine the molecular weight of the monomer and to analyze its fragmentation pattern, further confirming its structure.

-

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability, melting point, and glass transition temperature of the monomer and its resulting polymers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO2013141127A1 - Method for producing adamantyl (meth)acrylate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Adamantanediol Dimethacrylate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and key applications of this compound (ADDMA). The unique, rigid, and bulky adamantane core of this dimethacrylate monomer imparts desirable properties such as thermal stability, mechanical strength, and etch resistance to polymers, making it a molecule of significant interest in advanced materials and biomedical applications.

Core Physicochemical Properties

This compound is a bifunctional monomer characterized by its central, diamondoid adamantane cage. Its structural properties are derived from its precursor, 1,3-Adamantanediol. Quantitative data for both compounds are summarized below for comparative analysis.

Quantitative Data Summary

| Property | This compound | 1,3-Adamantanediol (Precursor) |

| Molecular Formula | C₁₈H₂₄O₄[1] | C₁₀H₁₆O₂[2][3][4][5] |

| Molecular Weight | 304.38 g/mol [1] | 168.23 g/mol [3][5][6] |

| CAS Number | 122066-43-7[1][7][8][9] | 5001-18-3[3][4][5][6][10] |

| Appearance | White crystal[1] | White to off-white crystalline solid[2][4][10] |

| Density | 1.13 g/cm³[1] | ~1.4 g/cm³[6] |

| Melting Point | Not available | ~260 °C; 325 °C[2][6] (sources vary) |

| Solubility | Readily soluble in nonpolar organic solvents[11] | Slightly soluble in Chloroform, Methanol; Insoluble in water[4][10] |

| XLogP3 | 3.9[7] | 0.8[6] |

| Hydrogen Bond Donors | 0[7] | 2[6] |

| Hydrogen Bond Acceptors | 4[7] | 2[6] |

| Topological Polar Surface Area | 52.6 Ų[7] | 40.5 Ų[6] |

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound is achieved via the esterification of its precursor, 1,3-Adamantanediol. A robust synthesis for this precursor is critical and is detailed below.

Synthesis of 1,3-Adamantanediol (Precursor)

A practical and scalable synthesis has been developed, involving a two-step process from 3-hydroxyadamantane-1-carboxylic acid.[2]

Step 1: Synthesis of 1,3-Dichloro Adamantane

-

Reactants: 3-Hydroxyadamantane-1-carboxylic acid and thionyl chloride.

-

Procedure: The carboxylic acid is reacted with an excess of thionyl chloride. The reaction involves both chlorination and decarbonylation.

-

Post-treatment: The crude product is purified by washing with a NaOH solution to remove impurities, yielding 1,3-dichloro adamantane with greater than 99% purity.[2]

Step 2: Hydrolysis to 1,3-Adamantanediol

-

Reactants: 1,3-Dichloro adamantane, triethylamine, and water.[2]

-

Procedure: 100 g of 1,3-dichloro adamantane, 86 mL of triethylamine, and 1000 mL of water are added to a stainless-steel reactor. The reactor is pressurized with nitrogen (0.5–0.6 MPa) and heated to 110–130 °C for 6 hours.[2]

-

Purification: After the reaction, the solution is concentrated to yield a solid. This solid is dissolved in tetrahydrofuran or methanol, and the final product is isolated by filtration and concentration of the filtrate. This method achieves an isolated yield of up to 95% and a purity of over 99%.[2]

Synthesis of this compound

This synthesis is a standard esterification reaction. While a specific peer-reviewed protocol is not detailed in the search results, the following represents a general and chemically sound methodology.

-

Reactants: 1,3-Adamantanediol, methacryloyl chloride, and a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Solvent: Anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

1,3-Adamantanediol is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath (0 °C).

-

The non-nucleophilic base (approx. 2.2 equivalents) is added to the solution.

-

Methacryloyl chloride (approx. 2.1 equivalents) is added dropwise to the stirred solution. The reaction is highly exothermic.

-

The mixture is allowed to warm to room temperature and stirred overnight.

-

-

Workup and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield pure this compound.

References

- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,3-Adamantanediol | C10H16O2 | CID 573829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. zhongbangxcl.com [zhongbangxcl.com]

- 5. 1,3-Adamantanediol = 99.0 GC 5001-18-3 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. 3-((2-Methylprop-2-enoyl)oxy)adamantan-1-yl 2-methylprop-2-enoate | C18H24O4 | CID 11392541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mascotchem.com [mascotchem.com]

- 9. 122066-43-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 1,3-Adamantanediol | 5001-18-3 [chemicalbook.com]

- 11. Adamantane - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 1,3-Adamantanediol Dimethacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,3-adamantanediol dimethacrylate, a key monomer in the development of advanced polymers and biomaterials. A thorough understanding of its spectral characteristics through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy is crucial for quality control, reaction monitoring, and the prediction of material properties. While a complete, publicly available experimental dataset for this compound is not readily accessible, this guide synthesizes known spectral data for its constituent parts—the 1,3-adamantanediol core and methacrylate moieties—to provide a comprehensive and predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of this compound. The rigid, symmetric adamantane cage and the reactive methacrylate groups each possess distinct spectral signatures.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to be a combination of the signals from the adamantane core and the two methacrylate groups. The chemical shifts of the adamantane protons will be influenced by the electron-withdrawing methacrylate groups.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methacrylate Vinyl (=CH₂) | 5.5 - 6.1 | s | 4H |

| Methacrylate Methyl (-CH₃) | ~1.9 | s | 6H |

| Adamantane Bridgehead (CH ) | ~2.2 | br s | 2H |

| Adamantane Methylene (-CH ₂-) | 1.6 - 2.1 | m | 12H |

Note: Predicted values are based on the analysis of 1,3-adamantanediol and various methacrylate compounds. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide detailed information about the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Methacrylate Carbonyl (C=O) | ~166 |

| Methacrylate Quaternary Carbon (C =CH₂) | ~136 |

| Methacrylate Vinyl (=C H₂) | ~125 |

| Adamantane Tertiary Carbon (-C -O) | ~70 |

| Adamantane Bridgehead Carbon (C H) | ~35-45 |

| Adamantane Methylene Carbon (-C H₂-) | ~30-40 |

| Methacrylate Methyl (-C H₃) | ~18 |

Note: Predicted values are based on the analysis of 1,3-adamantanediol and various methacrylate compounds. Actual experimental values may vary.

Experimental NMR Data for 1,3-Adamantanediol

For reference, the experimentally determined NMR data for the parent compound, 1,3-adamantanediol, is provided below.

¹H NMR (DMSO-d₆, 600 MHz): [1]

-

δ 4.08 (s, 2H, -OH)

-

δ 1.46 (p, J = 3.2 Hz, 2H)

-

δ 0.86 (d, J = 24.5 Hz, 6H)

-

δ 0.84 (s, 4H)

-

δ 0.72 (t, J = 3.2 Hz, 2H)

¹³C NMR (DMSO-d₆, 151 MHz): [1]

-

δ 61.76

-

δ 44.31

-

δ 35.74

-

δ 26.91

-

δ 23.63

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum will be dominated by the characteristic absorptions of the ester and alkene moieties of the methacrylate groups, as well as the hydrocarbon stretches of the adamantane cage.

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2950-2850 | C-H stretch | Adamantane CH, CH₂ |

| ~1720 | C=O stretch | Methacrylate Ester |

| ~1635 | C=C stretch | Methacrylate Alkene |

| ~1160 | C-O stretch | Methacrylate Ester |

Note: Predicted values are based on the analysis of various methacrylate compounds.

Experimental FTIR Data for 1,3-Adamantanediol

The following table presents the key experimental FTIR absorption bands for 1,3-adamantanediol.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3217 | O-H stretch | Hydroxyl |

| 2931, 2922, 2856 | C-H stretch | Adamantane CH, CH₂ |

| 1452 | C-H bend | Adamantane CH₂ |

| 1133, 1109, 1029 | C-O stretch | Alcohol |

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and FTIR spectra for compounds similar to this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Reference the spectrum to the solvent peak.

-

Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

-

FTIR Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

-

Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

-

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the spectral data and the molecular structure.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic data and molecular structure.

References

An In-Depth Technical Guide to 1,3-Adamantanediol Dimethacrylate: Synthesis, Polymerization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Adamantanediol dimethacrylate is a unique bifunctional monomer distinguished by its core structure, a rigid, diamondoid adamantane cage. This tricyclic aliphatic hydrocarbon imparts notable properties to the polymers derived from it, including enhanced thermal stability, mechanical strength, and biocompatibility. These characteristics make it a promising candidate for a range of high-performance applications, from dental restorative materials to advanced drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, polymerization, and key properties of this compound and its resulting polymers, with a focus on experimental protocols and quantitative data for researchers in materials science and drug development.

Molecular Structure and Properties

This compound possesses a molecular formula of C18H24O4 and a molecular weight of 304.38 g/mol . The central adamantane moiety is a bulky, hydrophobic, and highly stable structure. The two methacrylate groups provide sites for free-radical polymerization, allowing for the formation of a highly cross-linked polymer network. The rigid adamantane core restricts the mobility of the polymer chains, which contributes to the high glass transition temperature and thermal stability of the resulting polymer.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | 1,3-Adamantanediol | This compound |

| CAS Number | 5001-18-3 | 122066-43-7[1] |

| Molecular Formula | C10H16O2 | C18H24O4 |

| Molecular Weight | 168.23 g/mol | 304.38 g/mol |

| Appearance | White crystalline solid | - |

| Melting Point | ~260 °C | - |

| Boiling Point | - | 374.5 ± 25.0 °C (Predicted) |

| Density | - | 1.13 g/cm³ (Predicted) |

Synthesis and Polymerization

The synthesis of this compound is a two-step process, starting from adamantane. The first step involves the synthesis of the precursor, 1,3-adamantanediol, followed by its esterification to yield the dimethacrylate monomer. The subsequent polymerization is typically achieved through photopolymerization, a common technique in dental and biomedical applications.

Experimental Protocols

1. Synthesis of 1,3-Adamantanediol

A scalable and efficient method for the synthesis of 1,3-adamantanediol involves the hydrolysis of 1,3-dichloro adamantane.[2] This method offers high selectivity and yield.

-

Materials: 1,3-dichloro adamantane, triethylamine, water, tetrahydrofuran (or methanol).

-

Procedure:

-

To a stainless-steel reactor lined with polytetrafluoroethylene, add 1,3-dichloro adamantane (100 g), triethylamine (86 mL), and water (1000 mL).[2]

-

Pressurize the reactor with nitrogen to a pressure of 0.5-0.6 MPa.[2]

-

Heat the reaction mixture to 110-130 °C and maintain for 6 hours.[2]

-

After cooling, concentrate the reaction solution to obtain a solid.[2]

-

Dissolve the solid in tetrahydrofuran or methanol (400 mL) and separate the solid-liquid phases by filtration.[2]

-

Collect the filtrate and concentrate it to yield 1,3-adamantanediol as a white solid. Purity of >99% can be achieved with yields up to 95%.[2]

-

2. Synthesis of this compound

The synthesis of this compound from 1,3-adamantanediol can be achieved via esterification with methacryloyl chloride in the presence of a base.

-

Materials: 1,3-adamantanediol, methacryloyl chloride, triethylamine (or other suitable base), and an appropriate solvent (e.g., dichloromethane).

-

Procedure (General):

-

Dissolve 1,3-adamantanediol in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Add the base (e.g., triethylamine) to the solution.

-

Cool the mixture in an ice bath and slowly add methacryloyl chloride.

-

Allow the reaction to proceed to completion, which can be monitored by techniques such as thin-layer chromatography.

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure this compound.

-

3. Photopolymerization of this compound-Based Resin

For applications such as dental composites, this compound can be photopolymerized in the presence of a photoinitiator system and often blended with other co-monomers to tailor the final properties.

-

Materials: this compound, co-monomer (e.g., triethylene glycol dimethacrylate - TEGDMA), photoinitiator (e.g., camphorquinone - CQ), and a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate - EDMABO).

-

Procedure (General):

-

Prepare a resin mixture by combining this compound with a co-monomer like TEGDMA at a desired weight ratio (e.g., 50/50 wt%).

-

Add the photoinitiator system, for example, 0.5 wt% camphorquinone and 0.5 wt% EDMABO, to the monomer mixture.

-

Thoroughly mix the components in the dark to ensure a homogeneous resin.

-

To create a composite, inorganic fillers (e.g., silanized silica) can be incorporated into the resin mixture.

-

Place the resin or composite paste into a mold of desired dimensions.

-

Cure the material by exposing it to a dental curing light (blue light, λ ≈ 470 nm) for a specified duration (e.g., 40 seconds).

-

Post-curing at an elevated temperature (e.g., 80-120°C) can be performed to enhance the degree of conversion and mechanical properties.[3][4]

-

Polymer Properties and Characterization

The incorporation of the adamantane moiety into the polymer network significantly influences its properties. Polymers based on adamantane-containing methacrylates are known for their high glass transition temperatures (Tg) and excellent thermal stability.[5]

Table 2: Typical Mechanical and Thermal Properties of Adamantane-Based Polymers

| Property | Typical Value Range |

| Flexural Strength | 100 - 150 MPa[4] |

| Flexural Modulus | 2.5 - 4.0 GPa |

| Vickers Hardness | 20 - 30 HV |

| Glass Transition Temperature (Tg) | > 200 °C[6] |

| Decomposition Temperature (Td) | > 300 °C |

Note: The specific values for poly(this compound) will depend on the degree of conversion, co-monomer ratio, and filler content. The values presented are representative of highly cross-linked, unfilled dental resins and adamantane-containing polymers.

Applications in Drug Development

The unique properties of adamantane-based polymers make them highly suitable for applications in drug delivery.[7] The biocompatibility of the adamantane structure is a key advantage.[7]

-

Controlled Release: The rigid and hydrophobic nature of the adamantane-containing polymer matrix can be used to control the release kinetics of encapsulated drugs. This allows for sustained drug delivery over extended periods.

-

Drug Carrier Systems: Adamantane-based polymers can be formulated into various drug carrier systems, such as nanoparticles and micelles. These systems can enhance the solubility and bioavailability of poorly water-soluble drugs. The adamantane core can also provide a scaffold for the attachment of targeting ligands for site-specific drug delivery.[7]

-

Stimuli-Responsive Systems: By incorporating specific functional groups, adamantane-based polymers can be designed to release their drug payload in response to specific stimuli, such as changes in pH. This is particularly relevant for targeted cancer therapy, where the tumor microenvironment is typically more acidic than healthy tissue.[7]

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow for this compound.

Adamantane-Based Polymer Matrix for Controlled Drug Release

References

- 1. mascotchem.com [mascotchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effects of Postcuring Temperature on the Mechanical Properties and Biocompatibility of Three-Dimensional Printed Dental Resin Material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. polymersource.ca [polymersource.ca]

- 7. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1,3-Adamantanediol Dimethacrylate (CAS 122066-43-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Adamantanediol dimethacrylate, identified by CAS number 122066-43-7, is a bifunctional monomer characterized by a rigid, cage-like adamantane core functionalized with two methacrylate groups. This unique structure imparts notable properties to the polymers derived from it, including enhanced thermal stability, mechanical strength, and chemical resistance. While its direct applications in drug development are not extensively documented, the adamantane moiety itself is a well-established pharmacophore, present in a variety of approved therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, with a particular focus on its role in materials science and the broader context of the adamantane scaffold in medicinal chemistry.

Chemical and Physical Properties

The physicochemical properties of this compound and its precursor, 1,3-adamantanediol, are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 122066-43-7 |

| Molecular Formula | C18H24O4 |

| Molecular Weight | 304.38 g/mol |

| IUPAC Name | (3-(2-methylprop-2-enoyloxy)adamantan-1-yl) 2-methylprop-2-enoate |

| Appearance | White to off-white solid |

| Boiling Point | 374.5 °C at 760 mmHg |

| Density | 1.14 g/cm³ |

| Flash Point | 178.5 °C |

Table 2: Physicochemical Properties of 1,3-Adamantanediol (Precursor)

| Property | Value |

| CAS Number | 5001-18-3 |

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.23 g/mol |

| Melting Point | ~260 °C |

| Boiling Point | 320.4 °C at 760 mmHg |

| Appearance | White crystalline solid |

| Solubility | Slightly soluble in chloroform and methanol |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the synthesis of the 1,3-adamantanediol precursor, followed by its esterification with methacrylic acid or a derivative thereof.

Synthesis of 1,3-Adamantanediol

A common route for the synthesis of 1,3-adamantanediol involves the hydrolysis of 1,3-dihaloadamantane.

Experimental Protocol: Hydrolysis of 1,3-Dibromoadamantane

-

Reaction Setup: A mixture of 1,3-dibromoadamantane, silver sulfate, and sulfuric acid in water is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized with a suitable base, such as sodium carbonate.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,3-adamantanediol. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of this compound

The final step is the esterification of 1,3-adamantanediol with methacrylic anhydride or methacryloyl chloride.

Experimental Protocol: Esterification of 1,3-Adamantanediol

-

Reaction Setup: 1,3-Adamantanediol is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask under an inert atmosphere (e.g., nitrogen or argon). A base, such as triethylamine or pyridine, is added to act as an acid scavenger.

-

Addition of Acylating Agent: Methacryloyl chloride or methacrylic anhydride is added dropwise to the cooled solution (typically 0 °C) with stirring.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC.

-

Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Applications

Polymer Chemistry and Materials Science

The primary application of this compound is as a crosslinking monomer in the synthesis of polymers. The rigid and bulky adamantane core introduces several desirable properties to the resulting polymer network:

-

High Glass Transition Temperature (Tg): The restricted mobility of the adamantane cage leads to polymers with higher thermal stability.

-

Improved Mechanical Strength: The rigid structure contributes to increased hardness and modulus of the polymer.

-

Low Polymerization Shrinkage: The bulky nature of the monomer can reduce the volumetric shrinkage that occurs during polymerization, a critical factor in applications such as dental composites.

-

Enhanced Etch Resistance: In the field of microelectronics, adamantane-containing polymers are used in photoresists due to their high resistance to plasma etching.

A significant area of interest for adamantane-based dimethacrylates is in the formulation of dental restorative materials. Dental composites are typically composed of a resin matrix, inorganic fillers, and a coupling agent.[1] The dimethacrylate monomers form the crosslinked polymer network that constitutes the resin matrix. The incorporation of monomers like this compound can potentially improve the longevity and performance of dental fillings by enhancing their mechanical properties and reducing polymerization stress.[2]

Context in Drug Development: The Adamantane Pharmacophore

While this compound itself is not a therapeutic agent, its core adamantane structure is a privileged scaffold in medicinal chemistry. The lipophilic and rigid nature of the adamantane cage allows it to interact with various biological targets, often improving the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Examples of Adamantane-Containing Drugs:

-

Amantadine and Rimantadine: Antiviral drugs used for the treatment of influenza A. They function by blocking the M2 proton channel of the virus.

-

Memantine: An NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease. The adamantane group plays a crucial role in its mechanism of action by blocking the receptor channel.

-

Saxagliptin and Vildagliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors used for the management of type 2 diabetes. The adamantane moiety contributes to their potent and selective inhibition of the enzyme.

The successful application of these drugs highlights the potential of the adamantane scaffold in the design of new therapeutic agents. The functional handles on this compound could, in principle, be modified to explore new chemical space for drug discovery, although its primary current use remains in materials science.

Safety Information

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable monomer for the development of advanced polymers with superior thermal and mechanical properties. Its primary applications are in materials science, particularly in the formulation of dental composites and photoresists. While not directly used in pharmaceuticals, the adamantane core is a significant and successful scaffold in drug design. This technical guide provides a foundation for researchers and professionals to understand the properties, synthesis, and potential uses of this interesting and versatile molecule.

References

Navigating the Solubility of 1,3-Adamantanediol Dimethacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Adamantanediol dimethacrylate is a unique monomer possessing a rigid, bulky adamantane core functionalized with two methacrylate groups. This structure imparts a combination of hydrophobicity from the adamantane cage and reactivity from the methacrylate moieties, making it a candidate for the development of novel polymers with specialized properties in fields such as dental resins and advanced materials. A thorough understanding of its solubility in common solvents is critical for its synthesis, purification, formulation, and polymerization. This technical guide provides a comprehensive overview of the predicted solubility of this compound, outlines detailed experimental protocols for its quantitative determination, and presents a logical workflow for solubility assessment. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on predictive analysis based on the solubility of its structural components and provides the necessary experimental framework for researchers to determine precise solubility values.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay between its large, nonpolar adamantane core and the two polar methacrylate groups. The parent molecule, adamantane, is known to be soluble in nonpolar organic solvents and practically insoluble in water[1][2]. Conversely, the introduction of hydroxyl groups, as in 1,3-adamantanediol, increases polarity and enhances solubility in more polar organic solvents[3].

The esterification of the diol to form the dimethacrylate derivative results in a molecule with a significant nonpolar character due to the large hydrocarbon cage, while the methacrylate groups introduce some capacity for polar interactions. Therefore, a nuanced solubility profile is expected.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Qualitative Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Chloroform | Good to Moderate | The large, nonpolar adamantane core is expected to interact favorably with nonpolar solvents. Chloroform and toluene may offer slightly better solvation due to their ability to engage in weak polar interactions with the methacrylate groups.[4] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile | Moderate to Good | These solvents can solvate the polar methacrylate groups. THF and acetone are generally good solvents for many methacrylate monomers.[4] |

| Polar Protic | Methanol, Ethanol | Poor to Moderate | The bulky, hydrophobic adamantane cage is likely to limit solubility in highly polar protic solvents. While the methacrylate groups can form hydrogen bonds, the overall nonpolar character of the molecule is expected to dominate.[4] |

| Aqueous | Water | Poor / Insoluble | The high hydrophobicity of the adamantane structure and the overall nonpolar nature of the molecule would lead to very limited solubility in water, a common characteristic of many hydrophobic monomers.[5][6] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data for this compound, a systematic experimental approach is necessary. The following protocols describe the isothermal saturation method, a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Viscometer (for highly viscous solutions)

Isothermal Saturation Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification:

-

Gravimetric Analysis (for high solubility): Accurately weigh a portion of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved. The solubility can be calculated as g of solute per 100 g or 100 mL of solvent.

-

Chromatographic Analysis (for low to moderate solubility): Prepare a series of standard solutions of this compound of known concentrations. Analyze the filtered saturated solution and the standard solutions using a validated HPLC or GC method. Construct a calibration curve and determine the concentration of the solute in the saturated solution.

-

Viscometric Method for High Concentration Solutions

For highly viscous solutions, where handling and filtration can be challenging, viscometry can provide insights into solute-solvent interactions and solubility limits.

Procedure:

-

Solution Preparation: Prepare a series of solutions of this compound in the solvent of interest at different concentrations.

-

Viscosity Measurement: Measure the viscosity of each solution and the pure solvent using a viscometer (e.g., Ubbelohde type) at a constant temperature.

-

Data Analysis: Calculate the relative and specific viscosities. Plot the reduced viscosity (specific viscosity/concentration) against concentration and extrapolate to zero concentration to determine the intrinsic viscosity. The behavior of the viscosity as a function of concentration can indicate the quality of the solvent and the solubility of the polymer precursor.

Visualization of Workflows

The following diagrams illustrate the logical workflow for assessing the solubility of this compound.

Caption: Logical workflow for solubility assessment.

Caption: Detailed experimental workflow for isothermal saturation.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a predictive analysis based on its chemical structure suggests good solubility in nonpolar and moderately polar aprotic solvents, with limited solubility in polar protic and aqueous media. For researchers and professionals in drug development and materials science, the provided experimental protocols offer a robust framework for the precise and reliable determination of its solubility in various common solvents. This foundational data is essential for the effective utilization of this promising monomer in the design and synthesis of novel materials.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Monomer/Solvent Solubility Interaction Parameter Comparisons IADR Abstract Archives [iadr.abstractarchives.com]

- 5. Water sorption and solubility of dental composites and identification of monomers released in an aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of modified urethane dimethacrylate resins with reduced water sorption and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 1,3-Adamantanediol Dimethacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane-containing polymers are renowned for their exceptional thermal stability, rigidity, and durability. These properties stem from the unique cage-like structure of the adamantane moiety, which imparts high glass transition temperatures and decomposition temperatures to the resulting materials. 1,3-Adamantanediol dimethacrylate is a bifunctional monomer that holds promise for creating highly crosslinked, thermally robust polymer networks suitable for a range of applications, including in drug delivery systems, dental materials, and specialty coatings. Understanding the thermal stability of the unpolymerized monomer is crucial for defining processing parameters, storage conditions, and predicting the performance of the final polymeric material.

Synthesis of the Precursor: 1,3-Adamantanediol

The synthesis of 1,3-adamantanediol is a critical first step in the production of the dimethacrylate monomer. A practical and scalable method involves the hydrolysis of 1,3-dichloro adamantane.[1]

Experimental Protocol: Synthesis of 1,3-Adamantanediol

A detailed experimental protocol for the synthesis of 1,3-adamantanediol is as follows:

-

Reaction Setup: 100 g of 1,3-dichloro adamantane, 86 mL of triethylamine, and 1000 mL of water are added to a stainless-steel reactor lined with polytetrafluoroethylene.

-

Reaction Conditions: The reactor is pressurized with nitrogen to 0.5-0.6 MPa and heated to a temperature of 110–130 °C.

-

Reaction Time: The reaction is allowed to proceed for 6 hours.

-

Work-up: The reaction solution is concentrated to yield a solid. 400 mL of tetrahydrofuran or methanol is added to dissolve the solid.

-

Purification: The solid-liquid phase is separated by filtration. The filtrate is collected and concentrated to give the final product, 1,3-adamantanediol, as a white solid with a purity of over 99%.[1]

Thermal Stability Analysis: A Comparative Approach

Direct experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound monomer is not prominently available in the public domain. However, the thermal properties can be inferred by examining related compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. While specific TGA data for this compound is unavailable, studies on other adamantane derivatives and dimethacrylate polymers indicate a high degree of thermal stability. For instance, polymers incorporating adamantane structures often exhibit decomposition temperatures well above 300°C.

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions in a material, such as melting point (Tm) and glass transition temperature (Tg). The melting point of the precursor, 1,3-adamantanediol, has been reported to be approximately 258-260°C, suggesting a thermally stable crystal lattice.

Data on Related Compounds

To provide a framework for estimating the thermal properties of this compound, the following table summarizes available data for structurally relevant molecules.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,3-Adamantanediol | 5001-18-3 | C₁₀H₁₆O₂ | 168.23 | ~260 | Not available |

| 1,3-Adamantanediol diacrylate | 81665-82-9 | C₁₆H₂₀O₄ | 276.33 | Not available | 345.0±25.0 (Predicted)[2] |

| This compound | 122066-43-7 | C₁₈H₂₄O₄ | 304.38 | Not available | 374.5±28.0 (Predicted) |

Generalized Experimental Protocols for Thermal Analysis

For researchers planning to characterize the thermal stability of this compound, the following generalized protocols for TGA and DSC are provided.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound monomer into a TGA pan (typically aluminum or platinum).

-

Instrument Setup: Place the pan in the TGA instrument.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Equilibrate the sample at a low temperature (e.g., 30°C). Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and the temperature of maximum rate of mass loss (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of the monomer into a DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Experimental Conditions:

-

Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting or decomposition point.

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating scan to observe any changes in thermal behavior after the initial thermal history.

-

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve to identify melting endotherms, crystallization exotherms, and glass transitions.

References

potential applications of adamantane-based monomers in polymer science

For Researchers, Scientists, and Drug Development Professionals

The rigid, thermally stable, and cage-like structure of adamantane has positioned it as a uniquely advantageous building block in polymer science. Its incorporation into polymer chains imparts a range of desirable properties, leading to advancements in high-performance plastics, drug delivery systems, advanced coatings, and microelectronics. This technical guide provides an in-depth exploration of the applications of adamantane-based monomers, complete with experimental protocols, quantitative data, and visual workflows to support researchers in this dynamic field.

Core Applications and Advantages

The introduction of the bulky adamantyl group into a polymer backbone, either as a pendant group or as part of the main chain, significantly enhances the material's properties. This is primarily due to the restriction of polymer chain mobility by the rigid adamantane cage.[1] Key advantages include:

-

Enhanced Thermal Stability: Adamantane-containing polymers exhibit significantly higher glass transition temperatures (Tg) and thermal decomposition temperatures compared to their conventional counterparts.[2][3]

-

Improved Mechanical Strength: The rigid structure of adamantane contributes to increased tensile strength and modulus in the resulting polymers.[3]

-

Tailored Solubility: The incorporation of adamantane can improve the solubility of otherwise intractable polymers in organic solvents, facilitating their processing.[2]

-

Biocompatibility: Adamantane itself is considered biocompatible and non-toxic, making it a suitable component for biomedical applications, including drug delivery.[4]

These properties make adamantane-based polymers ideal for demanding applications in aerospace, automotive, and electronics industries.[1]

High-Performance Polymers: Pushing the Boundaries of Stability and Strength

Adamantane's diamondoid structure is leveraged to create robust engineering plastics with exceptional thermal and mechanical properties.[2]

Adamantane-Containing Polyimides and Polyamides

The synthesis of aromatic polyimides and polyamides incorporating adamantane moieties has yielded materials with high glass transition temperatures (above 350 °C) and excellent thermal resistance, with degradation onset temperatures exceeding 450 °C.[5] These polymers are synthesized by reacting adamantane-containing diamine monomers with various aromatic dianhydrides or diacid chlorides.[5]

A series of semi-alicyclic polyimides produced from adamantane-containing diamines have demonstrated high glass transition temperatures (Tg) in the range of 285–440 °C, excellent optical transparency, and robust thermal and mechanical properties.[6]

Adamantane-Based Polycarbonates

The synthesis of polycarbonates from adamantane-based bisphenols results in polymers with elevated glass transition temperatures and thermal stability.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for various adamantane-containing polymers, providing a comparative overview of their performance.

Table 1: Thermal Properties of Adamantane-Containing Polymers

| Polymer Type | Monomer(s) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) |

| Poly(1-adamantyl methacrylate) | 1-Adamantyl methacrylate | 220 | > 340 |

| Adamantane-based Polyimide | 1,3-Bis(4-aminophenoxy)phenyl]adamantane and various dianhydrides | 232 - 330 | > 500 |

| Adamantane-based Polycarbonate | 1,3-Bis(4-hydroxyphenyl)adamantane and phosgene | ~250 | > 450 |

| Polystyrene (for comparison) | Styrene | 100 | ~350 |

Data sourced from[3]

Table 2: Mechanical Properties of Adamantane-Containing Polyimides

| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |

| Adamantane-based Polyimide Film | 88.2 - 113.5 | 2.0 - 2.2 | 5.6 - 12.5 |

| Conventional Polyimide (Kapton®) | ~170 | ~3.0 | ~70 |

Data sourced from[3]

Drug Delivery Systems: Precision and Control

The unique properties of adamantane are being harnessed to create sophisticated drug delivery systems (DDS).[7] Adamantane can be used as a building block for dendrimers or as a component in self-assembling supramolecular systems like liposomes and cyclodextrins.[7]

Stimuli-Responsive Drug Release

A key area of innovation is the development of stimuli-responsive adamantane-containing polymers. These polymers can be designed to release their therapeutic payload in response to specific triggers within the body, such as changes in pH.[8] For instance, polymeric micelles with an adamantane core can be engineered to be stable at physiological pH (7.4) but disassemble and release an encapsulated drug in the acidic microenvironment of a tumor (pH ~5.0).[8]

One such system, a four-arm star-shaped polymer with an adamantane core, demonstrated good drug loading capacity (21.6%) and a well-controlled, pH-responsive release of the anticancer drug doxorubicin.[8] At pH 7.4, only 18.5-19.0% of the drug was released over 80 hours, while at pH 5.0, the release increased to 77.6-78.8% within the same timeframe.[8]

Advanced Coatings and Lubricants

The inherent stability and low volatility of adamantane make it a valuable additive in advanced lubricants and coatings.[2] Adamantane derivatives can be formulated into lubricants that perform under extreme temperature and pressure, extending their lifespan and improving machinery efficiency.[2][9] In coatings, the incorporation of adamantane enhances wear and chemical resistance.

Photoresists for Microlithography

Adamantane-based monomers are crucial in the formulation of photoresists used in deep-UV (DUV) lithography for the fabrication of integrated circuits.[10] The high carbon-to-hydrogen ratio in adamantane improves the plasma-etch resistance of the photoresist, a critical property for transferring the patterned image to the underlying substrate.[11] Furthermore, the transparency of adamantane-containing polymers at DUV wavelengths (e.g., 193 nm) is essential for achieving high-resolution patterning.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of adamantane-based polymers.

Protocol 1: Synthesis of 1-Adamantyl Methacrylate Monomer

Materials:

-

1-Adamantanol

-

Methacrylic acid

-

Toluene

-

p-Toluenesulfonic acid

-

10% aqueous sodium bicarbonate solution

-

Water

Procedure:

-

To a reaction vessel equipped with a Dean-Stark trap, add 70 g of 1-adamantanol, 50 g of methacrylic acid, 200 ml of toluene, and 1 g of p-toluenesulfonic acid.[1]

-

Heat the mixture with stirring, allowing water to be azeotropically removed and collected in the Dean-Stark trap.[1]

-

After the reaction is complete (as monitored by the cessation of water collection), cool the organic phase.

-

Wash the organic phase sequentially with water, a 10% aqueous sodium bicarbonate solution, and again with water.[1]

-

Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by distillation to yield 1-adamantyl methacrylate.[1]

Protocol 2: Synthesis of an Adamantane-Containing Polycarbonate

Materials:

-

1,3-Bis(4-hydroxyphenyl)adamantane

-

Triphosgene

-

Pyridine

-

Dichloromethane (DCM), dry

-

Methanol

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel)

Procedure:

-

In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in dry DCM.[3]

-

Cool the solution to 0 °C in an ice bath.[3]

-

Slowly add a solution of triphosgene in dry DCM to the stirred reaction mixture via a dropping funnel.[3]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.[3]

-

Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C.[3]

Protocol 3: Characterization of Adamantane-Containing Polymers

Standard polymer characterization techniques are employed to determine the properties of adamantane-based polymers.

-

Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the polymers.[13][14]

-

Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the polymers by monitoring weight loss as a function of temperature.[13][14]

-

Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and other thermal transitions, such as melting and crystallization points.[13][14]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General workflow for the radical polymerization of adamantyl methacrylate.

Caption: Mechanism of pH-responsive drug release from an adamantane-core micelle.

References

- 1. Synthesis routes of 1-Adamantyl methacrylate [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. uvadoc.uva.es [uvadoc.uva.es]

- 6. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis of micro-crosslinked adamantane-containing matrix resins designed for deep-UV lithography resists and their application in nanoimprint lithography - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 11. WO2007094784A1 - Adamantane based molecular glass photoresists for sub-200 nm lithography - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. prezi.com [prezi.com]

- 14. Polymer Analysis (GPC, TGA, DSC) - Universität Ulm [uni-ulm.de]

The Adamantane Advantage: A Technical Guide to High-Performance Polymers

Introduction: In the relentless pursuit of advanced materials with superior performance, the integration of the adamantane moiety into polymer structures has emerged as a highly effective strategy. Adamantane, a rigid, diamondoid hydrocarbon (C₁₀H₁₆), offers a unique combination of thermal stability, bulkiness, and a three-dimensional cage-like structure.[1] When incorporated into polymer chains, either as a pendant group or within the main backbone, these characteristics translate into significant enhancements in the material's physical, thermal, and mechanical properties. This technical guide provides an in-depth exploration of adamantane derivatives for the development of high-performance polymers, targeting researchers, scientists, and professionals in materials science and drug development.

The Core Benefits of Adamantane Incorporation

The introduction of the adamantane cage into a polymer architecture fundamentally alters its behavior by restricting polymer chain mobility.[2] This steric hindrance is the primary driver behind the observed improvements:

-

Enhanced Thermal Stability: Adamantane-containing polymers consistently exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures compared to their conventional counterparts.[2][3] The rigid structure requires more energy for the polymer chains to move, thus increasing thermal resistance.

-

Improved Mechanical Properties: The inherent stiffness of the adamantane unit contributes to increased tensile strength and modulus in the resulting polymers.[2]

-

Increased Solubility: The bulky, three-dimensional nature of adamantane can disrupt chain packing and reduce crystallinity, which often leads to improved solubility in common organic solvents.[4]

-

Tailored Optical and Dielectric Properties: The incorporation of adamantane can lead to polymers with high optical transparency and low dielectric constants, making them suitable for advanced optical and electronic applications.[3][5]

Data Summary: A Comparative Look at Performance

The quantitative impact of incorporating adamantane derivatives into various polymer systems is summarized in the tables below, offering a clear comparison of key performance metrics.

Table 1: Thermal Properties of Adamantane-Containing Polymers

| Polymer Type | Adamantane Monomer/Derivative | Tg (°C) | 10% Weight Loss Temp. (°C) | Reference Polymer Tg (°C) | Reference |

| Polystyrene Derivative | Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) | 268 | >400 | Polystyrene (~100) | [6] |

| Polyimides (PI) | 1,3-bis(4-aminophenyl) adamantane (ADMDA) based | 285 - 440 | >500 | - | [3] |

| Poly(1,3-adamantylene alkylene) | P-1,3-Ad-10 | Amorphous | 456 | HDPE (~ -110) | [4] |

| Poly(enaminonitriles) | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | >320 (in air) | >339 | - | [7] |

| Copolyimide | Adamantane-1,3-diamine (DAA) | 374 | >530 | - | [8] |

Table 2: Mechanical and Optical Properties of Adamantane-Based Polyimides

| Polymer Series (Diamine Used) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Optical Transparency at 400 nm (%) |

| ADMDA-derived | 95 - 123 | 2.1 - 3.4 | 5.1 - 7.9 | >80 |

| DMADMDA-derived | 65 - 98 | 2.2 - 3.1 | 3.2 - 5.1 | >80 |

| FADMDA-derived | 98 - 128 | 2.5 - 4.1 | 3.9 - 5.5 | >80 |

Data synthesized from Reference[3]. ADMDA: 1,3-bis(4-aminophenyl) adamantane; DMADMDA: 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane; FADMDA: 1,3-bis(fluoro-aminophenyl) adamantane.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of adamantane-based polymers. Below are representative protocols for key experimental procedures.

Protocol 1: Synthesis of Poly(1,3-adamantylene alkylene) via ADMET Polymerization

This protocol describes the synthesis of a high-performance, fully aliphatic hydrocarbon polymer with adamantane units integrated directly into the backbone.[4]

1. Monomer Synthesis (General Procedure):

-

A flame-dried Schlenk tube is charged with 1,3-bis(2-bromoethyl)adamantane (1.00 equiv).

-

A freshly prepared Grignard solution (e.g., of an α,ω-alkenyl bromide) in THF is added, followed by 1-phenyl-1-propyne and CuCl₂ (0.02 equiv) at ambient temperature.

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with n-hexane.

-

The crude product is purified by flash column chromatography to yield the α,ω-diene adamantane monomer.

2. ADMET Polymerization:

-

In a flame-dried Schlenk tube, the adamantyl diene monomer (1.00 equiv) is placed.

-

The monomer is degassed in a liquid state for 2 hours by alternating evacuation (10⁻³ mbar) and purging with argon.

-

Grubbs catalyst 1st generation (0.03 equiv) is added under argon.

-

The reaction mixture is stirred at 65-70 °C under vacuum (10⁻³ mbar) to facilitate the removal of ethylene gas, driving the polymerization forward. The reaction proceeds until the mixture becomes highly viscous.

3. Hydrogenation:

-

The resulting unsaturated polymer is dissolved in a suitable solvent.

-

4-methylbenzenesulfonhydrazide (TSH) and tripropylamine (TPA) are added.

-

The mixture is heated to 135 °C to achieve complete saturation of the polymer backbone.

-

The final saturated polymer is purified by precipitation in a non-solvent like methanol and dried under vacuum.

Protocol 2: Synthesis of an Adamantane-Based Polycarbonate

This protocol outlines the synthesis of a polycarbonate using an adamantane-derived diol, resulting in a polymer with enhanced thermal properties.[2]

1. Materials:

-

1,3-Bis(4-hydroxyphenyl)adamantane

-

Triphosgene

-

Pyridine (dried)

-

Dichloromethane (DCM, dried)

-

Methanol

2. Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in dry DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene in dry DCM to the stirred reaction mixture using a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.

-

Collect the white precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80-100 °C.

Protocol 3: Characterization Techniques

1. Thermogravimetric Analysis (TGA):

-

Purpose: To determine thermal stability and decomposition temperature.[9]

-

Procedure: A small sample (5-10 mg) of the polymer is placed in a TGA pan. The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min). The mass of the sample is recorded as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is reported as the decomposition temperature.[9][10]

2. Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).[11]

-

Procedure: A small, weighed sample of the polymer is sealed in an aluminum pan. The sample is subjected to a controlled temperature program (e.g., heating at 10 °C/min, cooling, then reheating). The heat flow to or from the sample relative to a reference pan is measured. The Tg is observed as a step change in the heat flow curve during the second heating scan.[10]

3. Gel Permeation Chromatography (GPC):

-

Purpose: To determine the molecular weight (Mn, Mw) and molecular weight distribution (Đ) of the polymer.

-

Procedure: The polymer is dissolved in a suitable mobile phase (e.g., THF, chloroform). The solution is injected into a GPC system equipped with a series of columns packed with porous gel. The polymer molecules are separated based on their hydrodynamic volume. A detector (e.g., refractive index detector) measures the concentration of the polymer eluting from the columns. The molecular weight is calculated by comparing the retention time to a calibration curve generated from polymer standards (e.g., polystyrene).

Visualizing Workflows and Relationships

Diagrams created using DOT language provide clear visual representations of complex processes and interactions.

General Synthesis and Characterization Workflow

Caption: Workflow from monomer synthesis to polymer characterization and application.

Adamantane in Drug Delivery: Host-Guest Interaction

A significant application for adamantane-containing polymers is in drug delivery, often leveraging the strong, non-covalent interaction between the lipophilic adamantane "guest" and the hydrophobic cavity of a cyclodextrin "host".[12][13] This interaction can be used to create self-assembling nanoparticles for targeted drug delivery.[1][14]

References

- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. eng.uc.edu [eng.uc.edu]

- 10. azom.com [azom.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

The Dawn of a New Monomer Era: An In-depth Technical Guide to Novel Dimethacrylate Monomers

For Researchers, Scientists, and Drug Development Professionals

The field of biomedical materials is in a constant state of evolution, driven by the demand for materials with enhanced performance, biocompatibility, and tailored functionality. Within this landscape, novel dimethacrylate monomers are emerging as a versatile and powerful class of building blocks for a new generation of polymers. Moving beyond their traditional use in dental composites, these monomers are demonstrating significant potential in advanced applications such as controlled drug delivery, tissue engineering, and regenerative medicine.

This technical guide provides an in-depth exploration of the core aspects of novel dimethacrylate monomers, from their fundamental synthesis and characterization to their burgeoning applications in the biomedical field. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the potential of these innovative materials.

Synthesis and Characterization of Novel Dimethacrylate Monomers

The design and synthesis of novel dimethacrylate monomers are pivotal to tailoring the properties of the final polymeric material. Researchers are actively exploring new molecular architectures to achieve desired characteristics such as reduced polymerization shrinkage, improved mechanical strength, and the introduction of functional groups for drug conjugation or to elicit specific cellular responses.

A variety of synthetic strategies are employed, with the most common being the reaction of a diol with methacryloyl chloride or the transesterification of methyl methacrylate. More complex, multi-step syntheses are also utilized to create monomers with unique functionalities, such as quaternary ammonium groups for antimicrobial properties or biodegradable linkages.

The structural integrity and purity of these newly synthesized monomers are paramount and are rigorously assessed using a suite of analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of characteristic functional groups, particularly the methacrylate C=C and C=O bonds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a detailed map of the monomer's chemical structure, confirming the arrangement of atoms and the absence of impurities.

Physicochemical and Mechanical Properties

The performance of a polymer is intrinsically linked to the properties of its constituent monomers. A critical aspect of developing novel dimethacrylate monomers is the comprehensive characterization of their physicochemical and mechanical properties. This data allows for the rational design of polymers with tailored performance for specific biomedical applications.

Key properties that are routinely evaluated include:

-

Polymerization Kinetics: The rate and extent of polymerization are crucial for both manufacturing and in situ applications. These are often studied using Photo-Differential Scanning Calorimetry (Photo-DSC), which measures the heat flow associated with the exothermic polymerization reaction upon UV exposure.

-

Degree of Conversion (DC): The percentage of methacrylate double bonds that have reacted during polymerization directly impacts the final mechanical properties and biocompatibility of the polymer. A low DC can lead to the leaching of unreacted monomers, which can be cytotoxic. FTIR spectroscopy is the most common technique for determining DC.

-